Artemetin acetate
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Overview
Description
Artemetin acetate is a natural flavonoid compound derived from various medicinal plants, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . It is known for its diverse pharmacological activities, including anti-inflammatory, anti-microbial, anti-tumoral, and hepatoprotective effects .
Scientific Research Applications
Artemetin acetate has a wide range of scientific research applications:
Future Directions
Flavonoids, the class of compounds to which Artemetin acetate belongs, have shown potential in preventing and treating chronic diseases . The pharmacological activities of flavonoids suggest that these secondary metabolites could provide a scaffold for the development of potent anti-cancer drugs in the future . Further investigation on this compound and its constituents to develop novel treatment strategies in immune-mediated inflammatory conditions is warranted .
Mechanism of Action
Target of Action
Artemetin acetate, a valuable flavonoid found in various medicinal plants, has been identified to interact with several biological targets. The primary targets of this compound are Filamins A and B . Filamins are actin-binding proteins that stabilize delicate three-dimensional actin webs and link these to cellular membranes . They also bind many other cellular constituents and help to anchor various transmembrane proteins to the actin cytoskeleton .
Mode of Action
This compound interacts directly with its primary targets, Filamins A and B . This interaction leads to a change in the conformation of filamin in living cells, which results in the disassembly of the cytoskeleton and the disorganization of the F-actin filaments . This mode of action is crucial as it can block cell migration, potentially impacting tumor metastasis occurrence and development .
Biochemical Pathways
It is known that the interaction of this compound with filamins a and b affects the structural integrity of the cytoskeleton . This could potentially influence various cellular processes, including cell shape, motility, and signal transduction pathways.
Pharmacokinetics
Artemetin, a closely related compound, is known to have good oral bioavailability . This suggests that this compound might also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The interaction of this compound with Filamins A and B leads to significant molecular and cellular effects. It alters filamin conformation, leading to cytoskeleton disassembly and disorganization of F-actin filaments . This can block cell migration, which is a critical process in tumor metastasis . Therefore, this compound could potentially have anti-cancer properties.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, biotic and abiotic stress factors can directly influence the metabolism of the plant producing artemetin . .
Biochemical Analysis
Biochemical Properties
Artemetin acetate, like its parent compound Artemetin, is likely to interact with various enzymes, proteins, and other biomolecules. Artemetin has been reported to have significant anti-cancer activity against HL60 (human promyelocytic leukemia) cells . It’s reasonable to speculate that this compound may interact with similar cellular targets, potentially influencing biochemical reactions within the cell.
Cellular Effects
Artemetin has been shown to suppress TNF-α and IL-1β cytokine production in human U937 macrophages Given the structural similarity, this compound might also influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Artemetin has been shown to interact with filamins A and B, altering their conformation and affecting cytoskeleton disassembly . It’s plausible that this compound might exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
Artemetin and its more permeable semisynthetic analog, 8-prenyl-artemetin, have been shown to alter filamin conformation in living HeLa cells , suggesting potential temporal changes in cellular effects.
Preparation Methods
Artemetin acetate can be synthesized through various chemical routes. One common method involves the acetylation of artemetin, a naturally occurring flavonoid, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the extraction of artemetin from plant sources followed by its chemical modification to form this compound.
Chemical Reactions Analysis
Artemetin acetate undergoes several types of chemical reactions, including:
Comparison with Similar Compounds
Artemetin acetate is structurally similar to other flavonoids such as casticin, which differs by a hydroxyl group on the 3’ position of the B ring . While both compounds exhibit anti-cancer activity, this compound has unique properties, such as its ability to inhibit angiotensin-converting enzyme and its interaction with filamins, which are not observed with casticin . Other similar compounds include quercetin and kaempferol, which also possess anti-inflammatory and anti-cancer properties but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIGYYSOAHXJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.